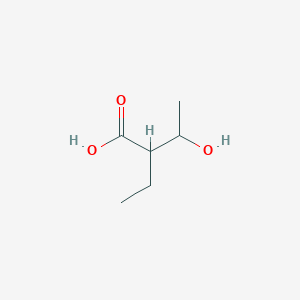

2-Ethyl-3-hydroxybutanoic acid

Overview

Description

2-Ethyl-3-hydroxybutanoic acid is a 3-hydroxy monocarboxylic acid that is butyric acid substituted at positions 2 and 3 by ethyl and hydroxy groups respectively. It is a 3-hydroxy monocarboxylic acid and a secondary alcohol .

Molecular Structure Analysis

The molecular formula of 2-Ethyl-3-hydroxybutanoic acid is C6H12O3 . The InChI code is 1S/C6H12O3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) and the InChI key is TYBSGNFITSHAJH-UHFFFAOYSA-N . The Canonical SMILES is CCC(C©O)C(=O)O .

Physical And Chemical Properties Analysis

The molecular weight of 2-Ethyl-3-hydroxybutanoic acid is 132.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 57.5 Ų . The Heavy Atom Count is 9 .

Scientific Research Applications

Chemical Properties and Storage

2-Ethyl-3-hydroxybutanoic acid is a chemical compound with the CAS Number: 854851-58-4 . It has a molecular weight of 132.16 and is stored at a temperature of 4°C . It is available in the form of an oil .

Polymer Depolymerization

2-Ethyl-3-hydroxybutanoic acid can be used in the depolymerization of polyesters such as poly(lactic acid) (PLA) and poly(3-hydroxybutyrate) (PHB) . These polyesters are used in various applications such as food packaging or 3D printing . The depolymerization process is carried out using bio-based aliphatic alcohols—methanol and ethanol with the presence of para-toluenesulphonic acid (p-TSA) as a catalyst at a temperature of 151 °C .

Production of Alkyl Esters

The depolymerization of polyesters like PLA and PHB can produce alkyl esters of lactic acid and 3-hydroxybutanoic acid . The structure confirmation of the products is performed via FT-IR, MS, 1H NMR, and 13C NMR .

Modification into Polymerizable Molecules

The synthesized alkyl lactates and 3-hydroxybutyrates can be modified into polymerizable molecules using methacrylic anhydride as a reactant and potassium 2-ethylhexanoate as a catalyst at a temperature of 80 °C . All alkyl esters were methacrylated for 24 h, guaranteeing the quantitative yield (which in all cases reached values equal to or of more than 98%) .

Quantification of Bacterial Poly(3-hydroxyalkanoate)

2-Ethyl-2-hydroxybutyric acid, a similar compound to 2-Ethyl-3-hydroxybutanoic acid, was used as an internal standard during the quantification of medium-chain-length bacterial poly(3-hydroxyalkanoate) by gas chromatography .

Chemical Kinetics

The chemical kinetics of 2-Ethyl-3-hydroxybutanoic acid can be studied using various methods . This includes obtaining potential curves analytically from perturbation theory, computing rate coefficients of unimolecular barrier reactions, and more .

Safety And Hazards

The safety information for 2-Ethyl-3-hydroxybutanoic acid indicates that it is potentially dangerous. The hazard statements include H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-ethyl-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBSGNFITSHAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3-hydroxybutanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1253584.png)

![(1R,3R,5R,8R,10R,12S)-5,10-dimethyl-15-methylidene-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B1253591.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one](/img/structure/B1253596.png)

![[(1R,2R,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B1253597.png)

![(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B1253599.png)

![Bicyclo[2.2.1]hept-2-ene, 5-(phenylsulfinyl)-](/img/structure/B1253600.png)